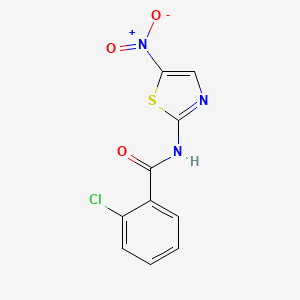
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Nitration of 2-aminothiazole: Direct nitration of 2-aminothiazole using concentrated sulfuric acid at low temperatures (0-10°C) to obtain 2-amino-5-nitrothiazole.
Benzoylation: The final step involves the benzoylation of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can also undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Thiazoles: Nucleophilic substitution reactions yield various substituted thiazole derivatives.
Scientific Research Applications
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory effects.
Industrial Applications: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and cancer cell metabolism.
Receptor Modulation: It may modulate receptors and pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide: A precursor in the synthesis of the target compound.
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: Known for its antihyperalgesic effects.
2-chloro-3,5-dinitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: A related compound with additional nitro groups.
Uniqueness
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H6ClN3O3S |
|---|---|
Molecular Weight |
283.69 g/mol |
IUPAC Name |
2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |
InChI Key |
QOMKVOBREOBFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















